Acetic acid-d4

Catalog No.
S755173
CAS No.
1186-52-3
M.F
C2H4O2
M. Wt
64.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid-d4

CAS Number

1186-52-3

Product Name

Acetic acid-d4

IUPAC Name

deuterio 2,2,2-trideuterioacetate

Molecular Formula

C2H4O2

Molecular Weight

64.08 g/mol

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3/hD

InChI Key

QTBSBXVTEAMEQO-GUEYOVJQSA-N

SMILES

CC(=O)O

Synonyms

Aci-Jel-d4; E 260-d4; Ethanoic-d4 Acid; Ethanoic-d4 Acid Monomer; Ethylic-d4 Acid; Glacial Acetic Acid-d4; Methanecarboxylic-d4 Acid; NSC 111201-d4; NSC 112209-d4; NSC 115870-d4; NSC 127175-d4; NSC 132953-d4; NSC 406306-d4; Vinegar-d4 Acid

Canonical SMILES

CC(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[2H]

Description

(2H3)Acetic (2H)acid: Future Directions The study of (2H3)Acetic (2H)acid has resulted in significant scientific advancements, and future research on the topic holds great potential for uncovering even more insight into this compound's properties and applications. Here are several potential future directions for research on (2H3)Acetic (2H)acid: 1. Exploration of potential pharmaceutical uses: Though drug usage and dosage information cannot be included in this paper, future studies could investigate the potential for (2H3)Acetic (2H)acid to be used in the development of new drugs or treatments, particularly for conditions related to inflammation or bacteria. 2. Further investigation of biological properties: The biological properties of (2H3)Acetic (2H)acid have already been established to some degree, but future studies could explore the compound's effect on different types of cells or how it interacts with other biomolecules in the body. 3. Development of new analytical methods: While there are already established analytical methods for (2H3)Acetic (2H)acid, new techniques may provide even more precise or efficient ways of studying the compound. 4. Investigation of toxicity in different scenarios: While (2H3)Acetic (2H)acid has been shown to have relatively low toxicity in scientific experiments, future research could look at how the compound affects living organisms in different scenarios, such as exposure to high doses or in combination with other substances. 5. Exploration of potential industrial applications: (2H3)Acetic (2H)acid's properties make it potentially useful in a range of industrial applications, from solvents to food additives. Future studies could investigate the viability of these applications and how the compound could be optimized for different uses. 6. Examination of isotope effects: As an isotopic variant of acetic acid, (2H3)Acetic (2H)acid presents opportunities for investigating the effects of isotopes on chemical reactions and properties. 7. Investigation of the compound's behavior in different environments: While the physical and chemical properties of (2H3)Acetic (2H)acid have been studied in laboratory settings, future research could explore how the compound behaves in natural or industrial environments, which could have implications for its use and transport. 8. Development of new synthesis techniques: While there are already established synthesis methods for (2H3)Acetic (2H)acid, development of new techniques could improve efficiency or reduce the use of certain chemicals or processes. 9. Study of (2H3)Acetic (2H)acid's potential as a biomarker: Isotopic variants of chemicals can serve as biomarkers for certain conditions or processes in the body. Future research could investigate whether (2H3)Acetic (2H)acid has potential as a biomarker for particular diseases or metabolic processes. 10. Use of (2H3)Acetic (2H)acid in renewable energy research: Certain methods for producing (2H3)Acetic (2H)acid involve using renewable resources like corn or sugarcane. Future research could explore how the compound could be used in renewable energy or fuel production.

Solvent for NMR Spectroscopy:

(2H3)Acetic Acid is a valuable solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, a technique used to study the structure and dynamics of molecules. Its advantages include:

  • Deuterium substitution: The replacement of one hydrogen atom with deuterium (²H) in the molecule minimizes the signal from the solvent itself, leading to a cleaner spectrum and improved sensitivity for detecting the signals of interest from the sample being studied .
  • Solubility: It can dissolve a wide range of polar and non-polar compounds, making it a versatile solvent for various NMR applications .
  • Acidity: Its mild acidic nature can be advantageous for proton exchange studies or specific interactions with the sample under study .

Tracer in Metabolic Studies:

Due to the presence of deuterium, (2H3)Acetic Acid can be used as a tracer molecule in metabolic studies. By incorporating this molecule into a biological system, researchers can track the metabolic fate of the labeled molecule and gain insights into cellular processes.

For example, researchers might use (2H3)Acetic Acid to study:

  • Fatty acid synthesis: By analyzing the incorporation of deuterium into newly synthesized fatty acids, researchers can understand the rate and pathway of fatty acid synthesis in different organisms .
  • Acetate metabolism: Studying the incorporation of deuterium into various metabolites can provide information about the different pathways involved in the utilization of acetate by the organism .

Model System for Studying Protein-Solvent Interactions:

(2H3)Acetic Acid can be used as a model system to study the interactions between proteins and solvent molecules.

  • Hydrogen bonding: The presence of the carboxylic acid group in the molecule allows it to form hydrogen bonds with protein side chains, mimicking the interactions between proteins and water molecules in biological systems .
  • Deuterium exchange experiments: By studying the exchange of deuterium between the solvent and protein backbone amides, researchers can gain information about the protein's dynamics and folding stability .

Acetic acid-d4 is a deuterated form of acetic acid, where four hydrogen atoms are replaced by deuterium atoms. Its molecular formula is C₂D₄O₂, and it is characterized by its unique isotopic composition, which makes it valuable in various scientific applications, particularly in nuclear magnetic resonance spectroscopy. Acetic acid-d4 appears as a colorless liquid with a pungent odor, similar to its non-deuterated counterpart. It has a boiling point of approximately 118 °C and is miscible with water, alcohols, and ether.

As regular acetic acid. Key reactions include:

  • Dissociation: In aqueous solutions, acetic acid-d4 dissociates into acetate ions (C₂D₃O₂⁻) and deuterons (D⁺). The dissociation constant varies with temperature, affecting thermodynamic parameters such as enthalpy and entropy .
  • Esterification: Acetic acid-d4 can react with alcohols to form deuterated esters. This reaction is catalyzed by acids and follows the general esterification mechanism.
  • Halogenation: Reacting acetic acid-d4 with halogens can yield halogenated derivatives, which are useful in further synthetic applications.

While acetic acid-d4 itself does not exhibit significant biological activity distinct from that of regular acetic acid, it serves as a useful tool in biological research. Its isotopic labeling allows for tracking metabolic pathways and interactions within biological systems without altering the behavior of acetic acid significantly. Studies have shown that deuterated compounds can influence enzyme kinetics and stability due to kinetic isotope effects.

Acetic acid-d4 can be synthesized through several methods:

  • Exchange Reactions: One common method involves the exchange of hydrogen atoms in acetic acid with deuterium from deuterated solvents or gases under controlled conditions.
  • Reduction of Deuterated Acetates: Deuterated acetates can be reduced to produce acetic acid-d4.
  • Direct Synthesis: Acetic acid-d4 can also be synthesized directly from carbon dioxide and deuterium gas through various catalytic processes.

Acetic acid-d4 finds applications in various fields:

  • Nuclear Magnetic Resonance Spectroscopy: It is widely used as a solvent in quantitative nuclear magnetic resonance due to its ability to provide clear spectral data without interference from hydrogen signals .
  • Metabolic Studies: Researchers utilize acetic acid-d4 in metabolic labeling studies to trace pathways involving acetate metabolism.
  • Chemical Synthesis: It serves as a reagent in the synthesis of deuterated organic compounds, which are important for pharmaceutical research and development.

Interaction studies involving acetic acid-d4 focus on its behavior in different chemical environments. For example, studies on its dissociation constants reveal insights into how deuteration affects acidity and solvation dynamics in various solvents . Additionally, it has been used to investigate solvent effects in ligand substitution reactions, providing valuable information about electronic interactions in complex systems .

Acetic acid-d4 is part of a broader family of deuterated compounds. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Acetic AcidC₂H₄O₂Non-deuterated form widely used in food and industry.
Propionic AcidC₃H₆O₂Similar structure but one additional carbon atom.
Butyric AcidC₄H₈O₂Four carbon atoms; used in food flavoring.
Deuterated EthanolC₂D₅OHUsed as a solvent; similar applications to acetic acid-d4.

Uniqueness of Acetic Acid-d4: The primary distinction of acetic acid-d4 lies in its isotopic labeling, which allows for enhanced analytical capabilities without altering the fundamental properties of the compound. This makes it particularly valuable for researchers needing precise measurements or tracking within complex biological systems.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1186-52-3

Wikipedia

Deuterated acetic acid

Dates

Modify: 2023-08-15

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